D-myo-Inositol-1,2,3,5-tetraphosphate (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

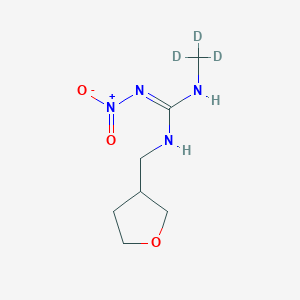

D-myo-Inositol-1,2,3,5-tetraphosphate (Ins(1,2,3,5)P4) is one of the many inositol phosphate isomers that could act as small, soluble second messengers in the transmission of cellular signals. Ins(1,2,3,5)P4 exhibits relatively weak agonist activity at the Ins(1,4,5)P3 receptor expressed in CHO cells, where it induces Ca

Aplicaciones Científicas De Investigación

Inhibition of Iron-Gall-Ink Corrosion

D-myo-Inositol-1,2,3,5-tetraphosphate (sodium salt) has been synthesized and demonstrated to prevent iron-gall-ink decay in cellulose items, similar to the effect of phytic acid dodecasodium salt. This application is significant in preserving historical documents and artworks that are susceptible to iron-gall-ink corrosion (Šala et al., 2006).

Role in Preventing Dystrophic Calcifications

D-myo-Inositol-1,2,3,5-tetraphosphate (sodium salt) as a component of myo-inositol hexaphosphate (InsP6) has been studied for its effects on dystrophic calcification. InsP6 presence in plasma at normal concentrations inhibits the development of dystrophic calcifications in soft tissues, indicating potential therapeutic applications (Grases et al., 2004).

Binding to Metal Ions

Research indicates that D-myo-Inositol-1,2,3,5-tetraphosphate (sodium salt) as part of the inositol phosphate family shows significant binding capacity to metal ions such as Cu2+, Zn2+, and Cd2+ in certain pH ranges. This property is relevant for understanding mineral bioavailability and nutrient absorption in humans (Persson et al., 1998).

Applications in Soil Chemistry

This compound's role in soil chemistry has been explored through model experiments investigating the non-biological pathway for the formation of inositol polyphosphates in soil. Such studies are crucial for understanding nutrient cycles and soil fertility (Cosgrove, 1972).

Potential as a Second Messenger

D-myo-Inositol-1,2,3,5-tetraphosphate has been suggested as a potential second messenger in biological systems, following studies on muscarinic receptor stimulation in rat cerebral cortical slices (Batty et al., 1985).

Dermatological Applications

Studies have shown its potential in dermatology, particularly in the absorption through the skin and its subsequent effects. This opens up avenues for its use in skincare products and treatments (Grases et al., 2005).

Role in Plant Biology

In plant biology, D-myo-Inositol-1,2,3,5-tetraphosphate is involved in sodium uptake in plants, particularly under salt stress. This understanding is crucial for developing strategies for crop improvement in saline conditions (Nelson et al., 1999).

Propiedades

Nombre del producto |

D-myo-Inositol-1,2,3,5-tetraphosphate (sodium salt) |

|---|---|

Fórmula molecular |

C6H12O18P4 · 4Na |

Peso molecular |

588 |

InChI |

InChI=1S/C6H16O18P4.4Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2+,3?,4?,5?,6?;;;; |

Clave InChI |

HAPJWKRPJAQCRF-GUBBRYCUSA-J |

SMILES |

O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+].[Na+] |

Sinónimos |

Ins(1,2,3,5)-P4 (sodium salt); 1,2,3,5-IP4 (sodium salt) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.